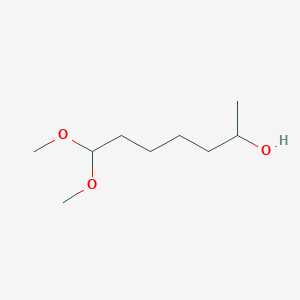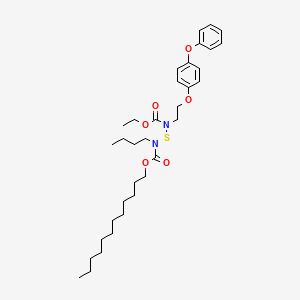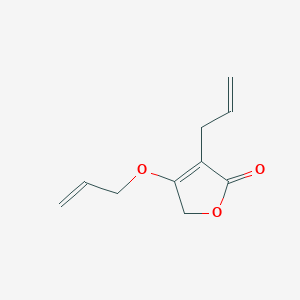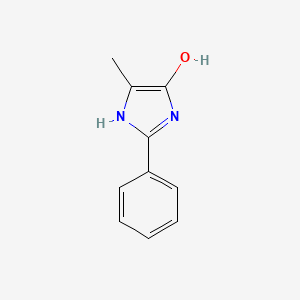
5-Methyl-2-phenyl-1H-imidazol-4-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Methyl-2-phenyl-1H-imidazol-4-ol is a heterocyclic compound that belongs to the imidazole family. Imidazoles are five-membered rings containing two nitrogen atoms at non-adjacent positions. This particular compound features a phenyl group at the 2-position and a methyl group at the 5-position, with a hydroxyl group at the 4-position. Imidazoles are known for their diverse biological activities and are found in many natural products and pharmaceuticals.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Methyl-2-phenyl-1H-imidazol-4-ol can be achieved through several methods, including:
Debus-Radziszewski Synthesis: This method involves the condensation of glyoxal, ammonia, and an aldehyde in the presence of an acid catalyst.
Wallach Synthesis: This method uses the dehydrogenation of imidazolines.
From Alpha Halo-Ketones: This method involves the reaction of alpha halo-ketones with ammonia or primary amines.
Marckwald Synthesis: This method involves the cyclization of amino nitriles.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized versions of the above methods. The choice of method depends on factors such as cost, yield, and purity requirements.
Analyse Des Réactions Chimiques
Types of Reactions
5-Methyl-2-phenyl-1H-imidazol-4-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The imidazole ring can be reduced under specific conditions.
Substitution: The phenyl and methyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are commonly used.
Major Products Formed
Oxidation: Formation of 5-Methyl-2-phenyl-1H-imidazol-4-one.
Reduction: Formation of reduced imidazole derivatives.
Substitution: Formation of various substituted imidazole derivatives depending on the reagents used.
Applications De Recherche Scientifique
5-Methyl-2-phenyl-1H-imidazol-4-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mécanisme D'action
The mechanism of action of 5-Methyl-2-phenyl-1H-imidazol-4-ol involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity.
Pathways Involved: It can influence various biochemical pathways, including those involved in inflammation, cell proliferation, and apoptosis.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1H-imidazole: Lacks the methyl and hydroxyl groups.
4,5-Dihydro-1H-imidazole: Lacks the phenyl and hydroxyl groups.
1H-Imidazole-4-methanol: Contains a hydroxyl group but lacks the phenyl and methyl groups.
Uniqueness
5-Methyl-2-phenyl-1H-imidazol-4-ol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the phenyl, methyl, and hydroxyl groups allows for unique interactions and reactivity compared to other imidazole derivatives .
Propriétés
Numéro CAS |
112240-31-0 |
|---|---|
Formule moléculaire |
C10H10N2O |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
5-methyl-2-phenyl-1H-imidazol-4-ol |
InChI |
InChI=1S/C10H10N2O/c1-7-10(13)12-9(11-7)8-5-3-2-4-6-8/h2-6,13H,1H3,(H,11,12) |
Clé InChI |
ZRSCAJHLPIPKBU-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(N=C(N1)C2=CC=CC=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![9-{5-[1-(Ethylsulfanyl)pentyl]-3,4-dimethylfuran-2-YL}nonanoic acid](/img/structure/B14300497.png)
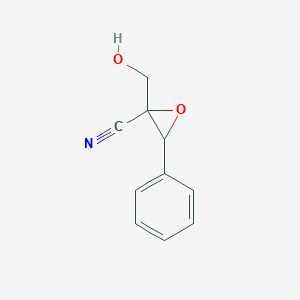

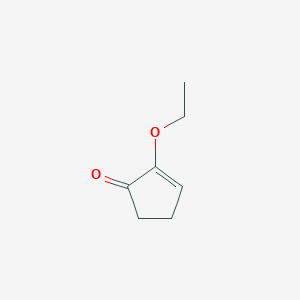
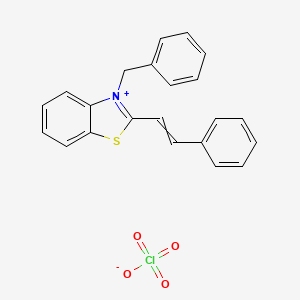
![N-[6-(2-Benzoyl-4-methylanilino)-6-oxohexyl]benzamide](/img/structure/B14300521.png)
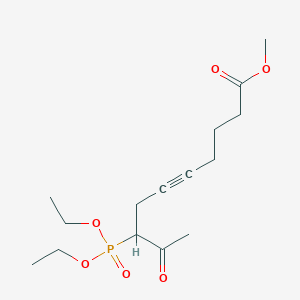
![1-Ethenyl-1-[2-(piperazin-1-yl)ethyl]piperazin-1-ium chloride](/img/structure/B14300543.png)
